molecular formula C12H17ClN2O2 B596031 (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride CAS No. 1217631-74-7

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Cat. No. B596031
M. Wt: 256.73
InChI Key: NTYLNBDQPCIAMI-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has an average mass of 222.712 Da and a monoisotopic mass of 222.113510 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of natural amino acids like S-proline, and their enantiomers . These compounds typically possess a benzyl type substituent at the pyrrolidine nitrogen .


Molecular Structure Analysis

The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in these compounds can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate or a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .

Scientific Research Applications

Enzymatic Production and Enzyme Characteristics

(S)-N-Benzyl-3-pyrrolidinol, closely related to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, is a vital chiral building block in pharmaceuticals. It's produced from N-benzyl-3-pyrrolidinone using Geotrichum capitatum, yielding an enantiometric excess of over 99.9%. The involved enzyme, NAD(+)-dependent alcohol dehydrogenase, showcases unique features compared to known prokaryotic N-benzyl-3-pyrrolidinone reductases, highlighting its potential for chiral compound production (Yamada-Onodera et al., 2007).

Chemical Synthesis and Functionalization

  • Borylated Pyrrolidines Synthesis : The compound plays a role in synthesizing 3-borylated pyrrolidines through 1,3-dipolar cycloaddition of alkenyl boronates and N-benzyl azomethine ylide. This process is valuable for creating bifunctional building blocks and expanding synthetic and medicinal chemists' toolbox (Liashuk et al., 2022).
  • Carbon Nanotubes Functionalization : The compound is involved in the solvent-free functionalization of multiwall carbon nanotubes (CNTs), leading to the formation of cyclic benzyl carbamate and pyrrolidine. This method allows for fine-tuning of CNT surface functionality (Paiva et al., 2010).
  • Cholinesterase Inhibition : Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, structurally similar to the compound , have shown moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase. These findings are relevant for understanding and potentially treating diseases related to cholinesterase activity (Pizova et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLNBDQPCIAMI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

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